Cas no 2091607-07-5 (Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate)

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a chloro and methyl group, linked to an azetidine ring bearing a carboxylate ester. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The chloro and ester groups offer reactive sites for nucleophilic substitution and hydrolysis, enabling tailored modifications. Its rigid azetidine scaffold enhances conformational stability, which can be advantageous in drug design. The compound’s well-defined reactivity profile and synthetic accessibility make it a valuable building block for developing biologically active molecules.
Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate structure
2091607-07-5 structure
Product name:Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
CAS No:2091607-07-5
MF:C10H12ClN3O2
MW:241.674180984497
CID:5722908
PubChem ID:121204766

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • starbld0014353
    • methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
    • F1907-8829
    • 2091607-07-5
    • AKOS026713115
    • 3-Azetidinecarboxylic acid, 1-(6-chloro-2-methyl-4-pyrimidinyl)-, methyl ester
    • Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
    • Inchi: 1S/C10H12ClN3O2/c1-6-12-8(11)3-9(13-6)14-4-7(5-14)10(15)16-2/h3,7H,4-5H2,1-2H3
    • InChI Key: MQSGWAAPEJGBSC-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(C)=N1)N1CC(C(=O)OC)C1

Computed Properties

  • Exact Mass: 241.0618043g/mol
  • Monoisotopic Mass: 241.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.3Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • Boiling Point: 363.4±42.0 °C(Predicted)
  • pka: 2.29±0.39(Predicted)

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-8829-5g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
5g
$2167.0 2023-09-07
TRC
M290171-100mg
Methyl 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-8829-0.25g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8829-10g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8829-1g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
1g
$660.0 2023-09-07
TRC
M290171-1g
Methyl 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5
1g
$ 570.00 2022-06-04
TRC
M290171-500mg
Methyl 1-(6-Chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-8829-0.5g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8829-2.5g
methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
2091607-07-5 95%+
2.5g
$1439.0 2023-09-07

Additional information on Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate

Research Briefing on Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate (CAS: 2091607-07-5)

Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate (CAS: 2091607-07-5) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrimidine and azetidine moieties, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. The following briefing provides an overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate, with particular emphasis on improving its yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes a palladium-catalyzed cross-coupling reaction, achieving a yield of over 85% and high enantiomeric purity. This advancement is critical for scaling up production and ensuring the compound's suitability for further preclinical and clinical studies.

In terms of biological activity, Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate has demonstrated potent inhibitory effects against several kinases, including those implicated in cancer and inflammatory diseases. A recent in vitro study revealed that the compound exhibits nanomolar affinity for the JAK2 kinase, a key player in myeloproliferative disorders. These findings suggest that the compound could serve as a lead structure for the development of next-generation JAK2 inhibitors, offering potential therapeutic benefits for patients with conditions such as polycythemia vera and myelofibrosis.

Further investigations into the compound's mechanism of action have employed advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have elucidated the binding interactions between Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate and its target kinases, providing valuable insights for structure-activity relationship (SAR) optimization. For instance, the azetidine ring has been identified as a critical pharmacophore, contributing to the compound's high selectivity and potency.

Beyond its kinase inhibitory properties, Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate has also been explored for its potential in other therapeutic areas. Preliminary data from a 2024 study indicate that the compound may have applications in neurodegenerative diseases, owing to its ability to modulate neuroinflammatory pathways. However, these findings are still in the early stages, and further in vivo studies are required to validate the compound's efficacy and safety in this context.

In conclusion, Methyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate (CAS: 2091607-07-5) represents a promising candidate for drug development, with demonstrated activity against multiple kinase targets and potential applications in oncology and beyond. Continued research efforts are needed to fully explore its therapeutic potential, optimize its pharmacokinetic properties, and advance it through the drug development pipeline. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited